molecular formula C18H20ClNOS B3125722 N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 329079-03-0

N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B3125722
CAS No.: 329079-03-0
M. Wt: 333.9 g/mol
InChI Key: RGFYWKFTWCFKRY-UHFFFAOYSA-N
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Description

This compound, N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide, is a phenylacetamide derivative of interest in several early-stage research fields. Structurally, it shares a common pharmacophore with compounds investigated for their effects on the central nervous system. Specifically, structurally related N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy, with some showing effect in the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model . The mechanism of action for this chemical class is under investigation; research on analogous molecules suggests potential interaction with neuronal voltage-sensitive sodium channels , which is a target of interest in neuropharmacology . Furthermore, other acetamide-based structures have been identified as potential inhibitors of pathological processes, such as RANKL-mediated osteoclastogenesis , which is relevant for bone resorption diseases like osteoporosis . This compound is provided to support such exploratory research in neuroscience and cell biology.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-3-13(2)14-4-8-16(9-5-14)20-18(21)12-22-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFYWKFTWCFKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. It also interacts with DNA and proteins, leading to the disruption of cellular processes in cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Features
N-[4-(Butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide (Target) 4-(Butan-2-yl)phenyl; 4-chlorophenyl-S- 348.89 (calc.) Balanced lipophilicity; potential for CNS penetration due to sec-butyl group .
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide Pyridine ring with CF₃, CN, and 4-methylphenyl groups 450.87 (calc.) Enhanced electron-withdrawing effects (CF₃, CN); increased metabolic stability .
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide Triazole ring with 2-chlorophenyl; 4-butylphenyl 429.94 (calc.) Triazole enhances hydrogen bonding; 4-butylphenyl increases hydrophobicity .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Bromophenyl; cyclohexyl-methyl-triazole 449.35 (calc.) Bulkier substituents may hinder membrane permeability; Br enhances halogen bonding .
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide Diaminopyrimidine-S-; 4-chlorophenyl 323.78 (calc.) Pyrimidine enables π-π stacking; amino groups facilitate solubility .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound’s analogs, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide, exhibit hydrogen-bonded networks (N–H···O and N–H···S) in their crystal structures, which stabilize the lattice and influence solubility .
  • Lipophilicity: The trifluoromethyl and cyano groups in pyridine-based analogs (e.g., ) significantly increase logP values, favoring blood-brain barrier penetration. The target compound’s sec-butyl group offers moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Pharmacological and Industrial Relevance

  • Commercial Availability: Suppliers list derivatives like N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide (545353-03-5), indicating industrial interest in this chemical space .

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a butan-2-yl group attached to a phenyl ring, which is further linked to a 4-chlorophenyl group via a sulfanyl (thioether) bond. The synthesis typically involves the reaction of 4-(butan-2-yl)aniline with 4-chlorobenzyl chloride, followed by acetylation using acetic anhydride under reflux conditions in an organic solvent like dichloromethane.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Cellular Interaction : It interacts with DNA and proteins, disrupting cellular processes in cancer cells which may lead to apoptosis (programmed cell death).

Antimicrobial Properties

Research indicates that this compound has antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The presence of the chlorophenyl group is believed to enhance its antibacterial activity due to its electron-withdrawing nature, which can stabilize the compound's interaction with bacterial targets .

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Its mechanism may involve the disruption of cell cycle progression and induction of apoptosis. For instance, it has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)acetamideLacks butan-2-yl groupModerate antimicrobial effects
N-(4-bromophenyl)acetamideContains bromine instead of chlorineSimilar anticancer properties
N-(4-methylphenyl)acetamideContains a methyl groupWeaker antibacterial activity

This compound stands out due to its unique combination of structural features that enhance both its antimicrobial and anticancer activities compared to similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A recent investigation assessed its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics like norfloxacin .
  • Anticancer Research : In vitro studies involving various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Inflammatory Response Modulation : Another study highlighted its potential in modulating inflammatory responses by inhibiting specific cytokines involved in inflammatory pathways, suggesting its use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.